Product packaging for 3-Methoxyphthalide(Cat. No.:CAS No. 4122-57-0)

3-Methoxyphthalide

Cat. No.: B186545
CAS No.: 4122-57-0
M. Wt: 164.16 g/mol
InChI Key: OIIJJGAFRGJQSQ-UHFFFAOYSA-N
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Description

3-Methoxyphthalide is an organic compound belonging to the class of phthalides, characterized by a benzofuranone core structure with a methoxy substituent. Phthalides are a significant class of compounds in organic synthesis and are found as structural motifs in various natural products and biologically active molecules . As a building block in organic chemistry, this compound can be utilized in the synthesis of more complex molecules. Related methoxy-substituted phthalides have been documented as intermediates in multi-step synthetic routes . Researchers can leverage its functional groups for further chemical modifications. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O3 B186545 3-Methoxyphthalide CAS No. 4122-57-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-3H-2-benzofuran-1-one
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InChI

InChI=1S/C9H8O3/c1-11-9-7-5-3-2-4-6(7)8(10)12-9/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIJJGAFRGJQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70875863
Record name 1(3H)-ISOBENZOFURANONE-3-METHOXYL
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Molecular Weight

164.16 g/mol
Source PubChem
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CAS No.

4122-57-0
Record name 3-Methoxyphthalide
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Record name 3-Methoxy-2-benzofuran-1(3H)-one
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Record name 1(3H)-ISOBENZOFURANONE-3-METHOXYL
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Synthetic Methodologies and Chemical Transformations of 3 Methoxyphthalide

Classical and Modern Synthetic Approaches to 3-Methoxyphthalide Core

The construction of the this compound framework can be accomplished through several distinct synthetic routes, each with its own advantages and applications. These include traditional multi-step syntheses, innovative biotransformation pathways, efficient tandem reactions, and elegant stereoselective methods for creating chiral derivatives.

Multi-step Synthesis from Precursors

Classical approaches to the synthesis of the this compound core often rely on a multi-step sequence starting from readily available precursors. A common strategy involves the use of 2-carboxybenzaldehyde (B143210) (also known as 2-formylbenzoic acid) or its derivatives. wikipedia.org This precursor exists in equilibrium with its cyclic lactol form, 3-hydroxyphthalide, which is a key intermediate. wikipedia.org The synthesis of 2-carboxybenzaldehyde itself can be achieved from phthalide (B148349) through bromination to form 3-bromophthalide, followed by hydrolysis. wikipedia.orggoogle.com

The 3-hydroxyphthalide intermediate can then be converted to this compound. For instance, in the presence of an alcohol like methanol (B129727) and an acid catalyst, 3-hydroxyphthalide can undergo etherification to yield the corresponding 3-alkoxyphthalide. wikipedia.org

Another multi-step approach involves the use of rhodium catalysis. For example, 3-substituted phthalides can be synthesized from 2-formylbenzoic acid and β-keto acids in a one-pot cascade reaction. researchgate.net While this example yields a C-C bond at the 3-position, modification of this strategy could potentially lead to the introduction of a methoxy (B1213986) group.

A general representation of a multi-step synthesis is outlined below:

Table 1: Representative Multi-step Synthesis of 3-Alkoxyphthalides

StepStarting MaterialReagents and ConditionsIntermediate/ProductReference
1PhthalideBromine, Toluene (B28343)3-Bromophthalide wikipedia.orggoogle.com
23-BromophthalideWater, Heat2-Carboxybenzaldehyde (in equilibrium with 3-Hydroxyphthalide) wikipedia.orggoogle.com
33-HydroxyphthalideMethanol, Acid CatalystThis compound wikipedia.org

Biotransformation Pathways and Microbial Synthesis

Biotransformation offers an alternative and often highly selective method for the synthesis of functionalized phthalides, which can be precursors to this compound derivatives. inflibnet.ac.in This approach utilizes whole microbial cells or isolated enzymes to carry out specific chemical modifications on a substrate. researchgate.netnih.gov

A notable example is the microbial transformation of 3-n-butylidenephthalide. Various fungal strains, such as Aspergillus candidus and Absidia cylindrospora, can efficiently convert 3-n-butylidenephthalide into (-)-3-butyl-3-hydroxyphthalide. researchgate.netnih.gov This biotransformation introduces a hydroxyl group at the C-3 position with high stereoselectivity. researchgate.netnih.gov The resulting 3-butyl-3-hydroxyphthalide can then be chemically converted to 3-butyl-3-methoxyphthalide through esterification with methanol in the presence of a Lewis acid like boron trifluoride. researchgate.net

Similarly, microbial hydroxylation of 3-n-butylphthalide has been observed, primarily occurring on the butyl side chain by strains like Cunninghamella blakesleeana. nih.govnih.gov These hydroxylated metabolites can serve as valuable starting materials for further chemical synthesis. nih.gov The use of microbial systems, particularly fungi, is advantageous due to their ability to perform complex reactions like hydroxylations with high regio- and stereoselectivity, often mimicking mammalian metabolism. researchgate.net

Table 2: Microbial Transformation for the Synthesis of this compound Precursors

SubstrateMicrobial StrainKey TransformationProduct of BiotransformationSubsequent Chemical Step to Methoxy DerivativeReference
3-n-ButylidenephthalideAspergillus candidus AM 386Hydration/Hydroxylation at C-3(-)-3-Butyl-3-hydroxyphthalideEsterification with BF3/Methanol researchgate.netnih.gov
3-n-ButylphthalideCunninghamella blakesleeanaSide-chain hydroxylationHydroxy-3-butylphthalidesPotential for further chemical modification nih.govnih.gov

Tandem Addition-Cyclization Reactions

Modern synthetic strategies increasingly employ tandem or cascade reactions, where multiple bond-forming events occur in a single pot, enhancing efficiency and reducing waste. The synthesis of the phthalide core is amenable to such approaches.

One example involves the tandem addition-cyclization reaction of this compound anions with 3,4-dihydroisoquinolines. researchgate.net This reaction utilizes a deprotonated this compound as a nucleophile that adds to the imine functionality of the dihydroisoquinoline, followed by an intramolecular cyclization to form a more complex heterocyclic system. researchgate.net

Another powerful tandem approach is the rhodium-catalyzed oxidative cyclization of aromatic acids with acrylates. sioc-journal.cn This method allows for the direct construction of 3-substituted phthalides from simple starting materials. sioc-journal.cn While the initial product is a 3-substituted phthalide with a carbon-based substituent, this methodology represents a modern and efficient way to access the phthalide core, which could potentially be adapted for the synthesis of this compound.

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods to produce enantiomerically enriched phthalides is of significant interest due to the often distinct biological activities of different stereoisomers. google.com Several strategies have been developed for the asymmetric synthesis of chiral 3-substituted phthalides, which could be applied to derivatives of this compound.

One approach is the asymmetric phase-transfer-catalyzed γ-alkylation of phthalide 3-carboxylic esters. acs.org This method allows for the creation of a chiral quaternary carbon at the C-3 position with good to excellent enantioselectivities. acs.org Another strategy involves the catalytic enantioselective addition of organometallic reagents to o-phthalaldehyde. google.com

Furthermore, a single-step enantioselective catalytic oxidative cyclization process has been developed for the synthesis of 3-substituted chiral phthalides from o-cyano substituted aryl alkenes. google.com This method boasts high yields and enantiomeric excess. google.com In a different approach, the reaction of the lactol form of 2-carboxybenzaldehyde (3-hydroxyphthalide) with carboxylic acid anhydrides in the presence of a chiral catalyst like (+)-cinchonine can produce chiral 3-substituted phthalides with high enantiomeric excess. wikipedia.org These asymmetric strategies provide powerful tools for accessing specific stereoisomers of this compound derivatives.

Table 3: Approaches to Stereoselective Synthesis of Chiral Phthalide Derivatives

MethodSubstrate TypeChiral InfluenceType of ProductReference
Asymmetric Phase-Transfer CatalysisPhthalide 3-carboxylic estersChiral phase-transfer catalyst3,3-Disubstituted phthalides acs.org
Catalytic Enantioselective Additiono-PhthalaldehydeChiral catalyst and organometallic reagent3-Substituted chiral phthalides google.com
Catalytic Oxidative Cyclizationo-Cyano substituted aryl alkenesChiral catalyst3-Substituted chiral phthalides google.com
Catalyst-controlled Derivatization3-HydroxyphthalideChiral base (e.g., (+)-cinchonine)Chiral 3-substituted phthalides wikipedia.org

Chemical Modifications and Derivatization Strategies

The this compound scaffold can be further elaborated through various chemical modifications and derivatization strategies. These transformations allow for the introduction of new functional groups at different positions of the molecule, enabling the synthesis of a diverse library of compounds for various applications.

Functionalization at Various Positions (e.g., C-3, C-7, side chains)

Functionalization of the this compound core can be targeted at several key positions, including the C-3 and C-7 positions, as well as any side chains.

C-3 Position: The C-3 position is a primary site for modification. As seen in the biotransformation of 3-n-butylidenephthalide, a butyl group can be present at this position along with the methoxy group. researchgate.net The synthesis of 3-alkoxyphthalides from 3-hydroxyphthalide demonstrates the direct introduction of the methoxy group at C-3. wikipedia.org The tandem addition-cyclization reactions also highlight the reactivity of the C-3 position, where a deprotonated this compound acts as a nucleophile. researchgate.net

C-7 Position: The aromatic ring of the phthalide can also be functionalized. For example, the synthesis of (Z)-3-butylidene-7-hydroxy-5-methoxyphthalide has been reported, indicating that hydroxyl and methoxyl groups can be introduced onto the benzene (B151609) ring. acs.orggrafiati.com Another example is the synthesis of 3-ethyl-7-methoxyphthalide, which further demonstrates the feasibility of substitution at the C-7 position. ajol.info

Side Chains: When a side chain is present, as in the case of 3-n-butylphthalide, it can be a site for functionalization. Microbial hydroxylation, for instance, has been shown to occur on the butyl side chain, providing a handle for further chemical transformations. nih.gov

These derivatization strategies underscore the versatility of the this compound core as a building block in medicinal and synthetic chemistry, allowing for the fine-tuning of its structure and properties.

Synthesis of Conjugates and Prodrugs

The strategic conjugation of this compound and its derivatives to other molecular entities has been a key area of research, aiming to develop prodrugs with enhanced properties. A notable approach involves the synthesis of β-amino acid-phthalide conjugates. An asymmetric aldol-initiated cascade reaction of isoxazolidin-5-ones with ortho-cyanobenzaldehydes, utilizing a bifunctional organocatalyst, yields novel β2,2-amino acid-phthalide conjugates with good stereoselectivity. jku.at These conjugates can undergo further ring-opening reactions to produce acyclic β-amino acid derivatives. jku.at

Another strategy for creating prodrugs involves cycloaddition reactions. For instance, this compound derivatives have been utilized in cycloaddition reactions with methyl methacrylate (B99206) in the presence of a strong base like lithium tert-butoxide (t-LiOBu) in tetrahydrofuran (B95107) (THF). unistra.fr This approach opens avenues for creating more complex molecules that could act as prodrugs. The general concept of prodrug synthesis often involves masking a functional group of a parent drug to improve its physicochemical or pharmacokinetic properties, which is then cleaved in vivo to release the active drug. researchgate.net

Furthermore, this compound itself can be incorporated into larger molecular structures. For example, it has been used in the synthesis of rhodamine dyes. The reaction of a dilithium (B8592608) reagent with this compound leads to the formation of rhodamines with a formal group at the ortho-position of the bottom phenyl ring. nih.gov

Exploration of Novel Reaction Pathways for this compound Diversification

The diversification of the this compound core is crucial for accessing a wider range of chemical space and developing new derivatives with unique properties. One innovative method involves the reaction of this compound with organometallic reagents. A notable example is the reaction with a dilithium reagent derived from 3-(diethylamino)phenol, which condenses with this compound to produce rhodamine dyes. nih.gov This reaction provides a one-step, high-yielding synthesis of rhodamine derivatives with specific substitutions. nih.gov

Recent synthetic methodologies for 3-substituted phthalides, while not always starting from this compound, offer pathways that could be adapted for its diversification. These include ruthenium-catalyzed synthesis from o-substituted benzaldehydes and carboxylation of benzoxasiloles with carbon dioxide using a copper(I) iodide catalyst. rsc.org Tandem reactions, such as aldol-lactonization, have also been employed to create chiral 3-substituted phthalides, demonstrating the potential for complex modifications of the phthalide ring system. rsc.org

The development of diversity-oriented synthesis has also impacted the field. A library of rhodamine dyes has been created through the nucleophilic condensation of a dilithium reagent with various substrates, including this compound, to generate a wide range of structurally diverse molecules. nih.gov

Advanced Synthetic Techniques

Modern synthetic chemistry offers powerful tools to enhance the efficiency, selectivity, and scalability of chemical transformations. The synthesis of this compound and its derivatives has benefited from the application of catalytic methods and continuous flow processing.

Catalytic Methods in this compound Synthesis

Catalysis offers a powerful approach to synthesize and modify the phthalide scaffold with high efficiency and selectivity. Various catalytic systems have been developed for the synthesis of phthalide derivatives, which are applicable to the synthesis of this compound.

Rhodium-catalyzed synthesis has emerged as a significant method. For instance, Rh(III)-catalyzed C-H activation and annulation of benzoic acids with acrylates in water can produce phthalide derivatives. researchgate.netresearchgate.net Another Rh(III)-catalyzed process involves the cascade addition and cyclization of benzimidates with aldehydes to furnish phthalides. rsc.org These methods provide direct and atom-economical routes to the phthalide core.

Catalyst SystemReactantsProduct TypeReference
[Cp*RhCl2]2 / NaClO2Benzoic acids, AcrylatesPhthalides researchgate.net
Rh(III) catalystBenzimidates, AldehydesPhthalides rsc.org

Organocatalysis provides a metal-free alternative for the asymmetric synthesis of chiral phthalides. Chiral l-prolinamide (B555322) alcohol has been used to catalyze the aldol-lactonization of simple starting materials to generate optically active 3-substituted phthalides with high enantioselectivity. acs.org The use of (+)-cinchonine as a catalyst in conjunction with a hydrogen-bond donor allows for the synthesis of enantiomerically enriched acylated 3-hydroxyphthalides and 3-alkoxyphthalides from 2-formylbenzoic acid through dynamic kinetic resolution. uni-giessen.de Furthermore, bifunctional organocatalysts have been employed in the asymmetric cascade addition of isoxazolidin-5-ones to ortho-cyanobenzaldehydes to create chiral β2,2-amino acid-phthalide conjugates. jku.at

OrganocatalystReaction TypeProductEnantiomeric Excess (ee)Reference
l-prolinamide alcohol IVAldol-lactonizationChiral 3-substituted phthalidesHigh acs.org
(+)-cinchonineDynamic kinetic resolutionEnantioenriched 3-alkoxyphthalidesup to 90% uni-giessen.de
Takemoto's bifunctional catalystAsymmetric cascade additionChiral β2,2-amino acid-phthalide conjugatesGood jku.at

N-Heterocyclic Carbene (NHC) catalysis has also been explored for the synthesis of 3-substituted phthalides from o-alkynylbenzaldehydes through oxidative cyclization. researchgate.net This method represents an efficient strategy for constructing the heterocyclic core under metal-free conditions. researchgate.net

Flow Chemistry and Continuous Processing for this compound Production

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and seamless scalability. researchgate.netuni-giessen.de While specific literature detailing the continuous flow synthesis of this compound is limited, the principles and successful applications in related systems strongly suggest its feasibility and potential benefits.

Flow chemistry is particularly well-suited for reactions that are fast, highly exothermic, or involve hazardous reagents. uni-giessen.de The production of phthalide derivatives has been mentioned in the context of electrochemical flow reactions. tib.eu For example, the paired electrosynthesis of phthalide and tert-butyl toluene has been operated on an industrial scale. tib.eu This demonstrates the applicability of flow technology to the synthesis of the core phthalide structure.

The synthesis of various heterocyclic compounds has been successfully demonstrated in continuous flow reactors. mdpi.com For instance, a multi-step continuous flow approach for the synthesis of N-diaminoalkylated 3-arylmethylene-2,3-dihydro-1H-isoindolin-1-ones, which share a structural relationship with phthalides, resulted in superior yields and significantly shorter reaction times compared to batch processes. mdpi.com The ability to "telescope" multiple reaction steps without isolating intermediates is a key advantage of flow chemistry. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 3 Methoxyphthalide and Its Derivatives

Advanced Spectroscopic Techniques for Structural Confirmation

Modern spectroscopy provides a robust set of tools for the clear-cut characterization of organic molecules such as 3-methoxyphthalide. researchgate.net

NMR spectroscopy is a fundamental technique for mapping the carbon-hydrogen framework of this compound. osaka-u.ac.jplookchem.com

¹H NMR: Proton NMR spectroscopy reveals information about the chemical environment and connectivity of hydrogen atoms. In the ¹H NMR spectrum of this compound, distinct signals are observed for the aromatic protons, the methoxy (B1213986) group protons, and the proton at the C3 position. osaka-u.ac.jpoup.com For example, a publication reports the ¹H NMR spectrum of this compound in CDCl₃ showing signals at δ 7.90, 7.71, 7.61, and 7.58 for the aromatic protons, a singlet at δ 6.31 for the C3-H, and a singlet at δ 3.63 for the methoxy protons. osaka-u.ac.jp

¹³C NMR: Carbon-13 NMR provides a detailed view of the carbon skeleton. The spectrum of this compound displays unique peaks for each carbon atom, including the carbonyl carbon, aromatic carbons, the methoxy carbon, and the C3 carbon. osaka-u.ac.jp Published data for this compound in CDCl₃ shows the following chemical shifts: δ 168.6 (C=O), 144.7, 134.4, 130.9, 127.2, 125.5, 123.4 (aromatic carbons), 103.1 (C3), and 56.8 (OCH₃). osaka-u.ac.jp

2D NMR: Two-dimensional NMR techniques like COSY and HSQC are crucial for establishing the exact connectivity within the molecule. COSY experiments identify proton-proton couplings, which helps in assigning the aromatic protons. HSQC correlates directly bonded protons and carbons, ensuring unambiguous assignment of the ¹H and ¹³C signals.

**Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃**




| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | 168.6 |
| Aromatic C | - | 144.7, 134.4, 130.9, 127.2, 125.5, 123.4 |
| Aromatic H | 7.90, 7.71, 7.61, 7.58 | - |
| C3 | - | 103.1 |
| C3-H | 6.31 | - |
| OCH₃ | 3.63 | 56.8 |

Mass spectrometry is utilized to ascertain the molecular weight and elemental formula of this compound.

Mass Spectrometry (MS): Standard mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, which confirms the compound's molecular weight. The way the molecule fragments can also provide structural information. For instance, the mass spectrum of a derivative, 3-butyl-3-methoxyphthalide, has been reported. mdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS delivers a highly precise measurement of the molecular mass, enabling the determination of the exact elemental formula. This is vital for distinguishing between compounds with the same nominal mass but different atomic compositions. For this compound (C₉H₈O₃), the calculated m/z for the sodium adduct [M+Na]⁺ is 187.0366, with a found value of 187.0369, confirming the elemental formula. osaka-u.ac.jp

IR and UV-Vis spectroscopy are employed to identify the functional groups and conjugated π-electron systems in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups. A strong absorption peak for the C=O stretch of the lactone ring is a key feature. oup.comcdnsciencepub.com For a derivative, methyl-3-methoxyphthalide-7-carboxylate, IR absorptions have been noted at 1790 and 1735 cm⁻¹. cdnsciencepub.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule's conjugated system. science.gov The absorption energies of a related compound on a ZrO₂ surface are reported to be similar to those in solution, though with some broadening. nsf.gov

**Table 2: Key Spectroscopic Data for this compound**




| Technique | Characteristic Feature | Reported Value/Range |
|---|---|---|
| **IR** | Carbonyl (C=O) stretch | ~1735-1790 cm⁻¹[ cdnsciencepub.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE-ZvXyaruZ8R9FquP1x_ZRlccHYy00a0goZhlKn_qAW2ufhyRzffW9IKOiCFg0vz7OgEJUeGMU18CBo5jc697qt9-qj0DJAVIue4mcdNx1c8QorPFnLogjOlEjSR0YMpJnyZzkf6UWkyHHBdE%3D)] |
| **HRMS (ESI)** | [M+Na]⁺ for C₉H₈O₃ | Calculated: 187.0366, Found: 187.0369[ osaka-u.ac.jp(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFV8Szqna1Xy4YRH6NjxKyfrtqh0l_MCXoF9LuINBgRQ--guFUTzGdz3WVxXiBKcuFv1QWdzwVESHxomT8xNsGNqjmjqmmn9OunGXLOmxiB1rC0zcVEHxvyEolSJsh-5Fx2naFQz6IFdH2jVd5wmnqD1nD_6GfmlKc_SZ8vI-gFTdF5OfeR93WGX3asA-ZN)] |
| **UV-Vis** | Absorption Maxima (λmax) | Similar to solution spectra with some broadening on surfaces[ nsf.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGVGGqDuobNamcSou18Z2VxXF3UL23kxhyM_Jh_5hnoUY_9VAZ23O-0FPciqqqOdIFEtJdgQXoh-Xe8-yIZJTWDonvhZm9Ns7q_oEcee8xL-cDg1X6z9GMvxrRH1KjhQlAWxccyQw%3D%3D)] |

Crystallographic Analysis for Absolute Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds, including the absolute stereochemistry of chiral centers. science.gov For chiral derivatives of this compound, single-crystal X-ray diffraction analysis can provide precise atomic coordinates, bond lengths, and bond angles. This technique is essential for the unambiguous assignment of R or S configurations at stereocenters, which is critical for understanding their biological activity. The crystal structures of various related phthalide (B148349) derivatives have been determined using this method.

Computational Approaches in Spectroscopic Data Interpretation

Computational chemistry is increasingly used to aid in the structural elucidation of molecules. Techniques like Density Functional Theory (DFT) can predict spectroscopic data, such as NMR chemical shifts. Comparing these predicted spectra with experimental data enhances the confidence in the assigned structure. This is especially valuable for complex molecules or for differentiating between similar isomers.

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are fundamental for the separation, purification, and analytical assessment of this compound.

Gas Chromatography (GC): GC is well-suited for analyzing volatile compounds like this compound and its derivatives. researchgate.net When coupled with mass spectrometry (GC-MS), it is a powerful tool for separating and identifying components in a mixture. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purification and quantitative analysis of this compound. mdpi.comscience.gov It can be used to assess the purity of a sample, where a single, sharp peak in the chromatogram indicates a high degree of purity. mdpi.com For instance, HPLC has been used to determine the product yield in syntheses involving phthalide derivatives, reaching up to 97.6% in one case. mdpi.com

**Table 3: Compound Names Mentioned**




| Compound Name |
|---|
| this compound |
| 3-butyl-3-methoxyphthalide |
| Carbon |
| Hydrogen |
| Oxygen |
| methyl-3-methoxyphthalide-7-carboxylate |

Biological Activities and Pharmacological Investigations of 3 Methoxyphthalide

Antimicrobial Properties

Phthalides, as a chemical class, have been identified as promising antimicrobial agents, with many compounds isolated from plants of the Apiaceae family demonstrating notable activity. nih.govresearchgate.net Studies have explored their efficacy against a spectrum of bacteria and fungi, prompting further investigation into specific derivatives like 3-Methoxyphthalide. nih.gov

Specific research on the antifungal properties of this compound is limited. However, studies on closely related analogues provide insight into the potential activity of this compound. An investigation into the fungistatic properties of 3-butyl-3-methoxyphthalide, a derivative of this compound, was conducted against several clinical strains of Candida albicans. nih.gov

The study evaluated the minimum inhibitory concentration required to inhibit the growth of 50% of organisms (MIC₅₀). The results showed that 3-butyl-3-methoxyphthalide had varied efficacy depending on the fungal strain. For instance, it demonstrated an MIC₅₀ of 115 µg/mL against C. albicans strain 595/20. nih.gov However, its activity was significantly lower against strain 636/20, with an MIC₅₀ of 244 µg/mL. nih.gov The compound was found to be inactive against other tested strains at the highest concentration used (250 µg/mL). nih.gov Researchers have suggested that the decreased activity of 3-butyl-3-methoxyphthalide, when compared to other phthalides, might be influenced by its molecular structure and potential spatial hindrance. nih.gov

Antifungal Activity of 3-butyl-3-methoxyphthalide against Candida albicans Strains nih.gov
Candida albicans StrainMIC₅₀ (µg/mL)
595/20115
636/20244
ATCC 90028>250 (Inactive)
38>250 (Inactive)

Direct and specific studies detailing the antibacterial activity of this compound are not extensively available in the current scientific literature. However, the broader class of phthalide (B148349) compounds has been recognized for its antibacterial potential. nih.govresearchgate.net Simple phthalide derivatives have demonstrated low to moderate activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli, with MIC values often ranging from 128 µg/mL to over 4 mg/mL. nih.gov For example, the phthalide derivative known as compound 3, isolated from Levisticum officinale, was active against S. aureus and E. coli with MIC values of 16 µg/mL and 64 µg/mL, respectively. nih.gov This suggests that the core phthalide structure is a viable scaffold for antibacterial action, though the specific efficacy of the 3-methoxy substitution remains to be thoroughly investigated.

The precise mechanism of antimicrobial action for this compound has not been specifically elucidated. However, research on related aldehyde compounds, such as ortho-phthalaldehyde (OPA), provides a potential model for the activity of phthalides. The antimicrobial action of OPA is believed to involve a sequence of events targeting the bacterial cell structure and function. core.ac.uk

This proposed mechanism begins with the compound binding to the outer cell membrane, likely through cross-linkage with amine-containing molecules. core.ac.uk This interaction impairs membrane functions, leading to increased permeability. The disruption of the membrane allows the biocide to enter the cell, where it can interact with intracellular components like RNA and other reactive molecules. This compromises the cell's growth cycle and, at higher concentrations, may lead to interactions with DNA. core.ac.uk This multi-target action suggests that phthalides could potentially overcome microbial resistance mechanisms that are often specific to a single target.

Cytotoxic and Antitumor Activities

The investigation of phthalides as potential anticancer agents is an active area of research, with various derivatives showing promise. researchgate.netnih.gov Studies have explored the ability of these compounds to inhibit the growth of cancer cells and induce programmed cell death.

There is currently a lack of published research specifically evaluating the in vitro cytotoxic effects of this compound on the HeLa, MCF-7, and MDA-MB-231 cancer cell lines. However, studies on other 3-substituted phthalides have demonstrated significant cytotoxic activity against various cancer cell lines. For example, Riligustilide, a phthalide isolated from Angelicae Sinensis Radix, showed potent cytotoxicity against human colon carcinoma (HCT-8), human lung carcinoma (A549), and human liver carcinoma (HepG2) cells, with IC₅₀ values of 6.79, 13.82, and 7.92 μM, respectively. nih.gov Furthermore, dl-3-n-butylphthalide (NBP) has been reported to possess cytotoxic activity against hepatocellular carcinoma cells. nih.gov These findings suggest that the phthalide skeleton is a promising pharmacophore for the development of cytotoxic agents, though the specific activity of this compound itself remains unconfirmed against HeLa, MCF-7, and MDA-MB-231 cells.

Scientific literature does not currently contain specific data on the ability of this compound to induce apoptosis or cause cell cycle arrest in cancer cells. Nevertheless, the general class of phthalides and their derivatives have been shown to exert their anticancer effects through these mechanisms. nih.govnih.gov

Apoptosis, or programmed cell death, is a critical pathway for eliminating cancerous cells. frontiersin.orgfrontiersin.org Studies on the phthalate (B1215562) compound Bis (2-ethylhexyl) phthalate (BEHP) demonstrated its ability to induce apoptosis in human erythroleukemic K562 cells. This process involved the activation of caspases (caspase-8, -9, and -3) and an increase in the pro-apoptotic Bax protein expression. nih.gov

Furthermore, compounds can exert antitumor effects by halting the cell division cycle. BEHP was found to be effective in arresting the cell cycle at the sub G0/G1 phase. nih.gov Similarly, the phthalide Riligustilide was observed to arrest the cell cycle in the G1 and S phases in HCT-8 cells, in addition to inducing apoptosis. nih.gov These examples highlight apoptosis induction and cell cycle arrest as plausible, though unverified, mechanisms of action for phthalides like this compound.

Modulation of Apoptotic Signaling Pathways (e.g., p53, caspases, Bcl-2 family)

Scientific literature detailing the specific modulatory effects of this compound on apoptotic signaling pathways, including its interaction with p53, caspases, and the Bcl-2 family of proteins, is not available in the provided search results. While the roles of these pathways in apoptosis are well-established for various compounds, direct research on this compound's influence is absent.

Mitochondrial Pathway Involvement in Cytotoxicity

There is no direct evidence within the search results to confirm the involvement of the mitochondrial pathway in any potential cytotoxic effects of this compound. Studies on related but distinct phthalate compounds have suggested mitochondrial disruption as a mechanism of cytotoxicity, but this cannot be directly attributed to this compound without specific investigation.

In Vivo Preclinical Studies in Cancer Models (e.g., xenograft mouse models)

The search for in vivo preclinical studies of this compound in cancer models, such as xenograft mouse models, did not yield any specific results. While xenograft models are a common platform for evaluating the efficacy of anticancer agents, there is no indication that this compound has been assessed in this context.

Other Pharmacological Activities

Anti-inflammatory Effects

While some studies have explored the anti-inflammatory properties of related compounds like 3-arylphthalides, there is no specific research available that details the anti-inflammatory effects of this compound itself. nih.govnih.govnih.gov The anti-inflammatory potential of the broader phthalide class of compounds has been noted, but specific activity for the 3-methoxy derivative has not been documented in the provided results. nih.gov

Antioxidant Potential

The antioxidant potential of this compound has not been specifically elucidated in the available research. Studies on structurally related compounds, such as 3-arylphthalides and other methoxylated molecules, have shown antioxidant activity. nih.govnih.gov For instance, research on 3-arylphthalide derivatives indicated that the presence of hydroxyl or alkyloxy groups can influence antioxidant capacity. nih.gov However, these findings are not directly applicable to this compound.

Neuroprotective Properties

There is no scientific literature available from the search results that investigates the neuroprotective properties of this compound. Research in this area has focused on other phthalide derivatives, such as 3-n-butylphthalide, which has been studied for its potential in treating neurodegenerative diseases. dovepress.com However, these findings cannot be extrapolated to this compound.

Enzyme Inhibition Studies

The phthalide scaffold is a key structural motif found in various compounds that have been investigated for their enzyme-inhibiting properties. Research into phthalide analogues has demonstrated their potential to selectively and potently inhibit key enzymes implicated in human disease.

One significant area of study has been the inhibition of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. A series of phthalide analogues, particularly those with substitutions at the C6 position, have shown high binding affinities for both human MAO-A and MAO-B isoforms. nih.gov In many cases, these C6-substituted phthalides exhibit a preference for MAO-B inhibition. nih.gov The inhibition mechanism for these representative phthalides has been determined to be both reversible and competitive for both MAO isoforms. nih.gov

Inhibitory Activity of C6-Substituted Phthalides against MAO Isoforms
Compound TypeTarget EnzymeReported IC₅₀ Values (μM)Reference
C6-Substituted Phthalide AnaloguesMAO-ALowest recorded IC₅₀ was 0.096 μM nih.gov
C6-Substituted Phthalide AnaloguesMAO-BLowest recorded IC₅₀ was 0.0014 μM nih.gov

Furthermore, dimeric phthalides isolated from the roots of Angelica sinensis have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Several of these natural compounds displayed inhibitory activity against COX-2, with varying potencies. nih.gov

COX-2 Inhibitory Activity of Dimeric Phthalides
Compound ClassTarget EnzymeReported IC₅₀ Range (μM)Reference
Dimeric Phthalides (Compounds 1-6)COX-229.32 ± 0.07 to 137.91 ± 0.24 μM nih.gov

Studies on structurally related N-(sulfonyloxy)phthalimides have shown them to be potent inactivators of serine proteases like chymotrypsin, acting as suicide substrates. researchgate.net This suggests that the core lactone structure of phthalides could potentially interact with the active sites of various enzymes.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of phthalide derivatives influences their biological activity, guiding the design of more potent and selective compounds. researchgate.net

The type and position of substituents on the phthalide ring system have a profound impact on biological potency. For the inhibition of monoamine oxidase, SAR studies of 6-benzyloxyphthalides revealed a clear trend related to the substituent on the para position of the phenyl ring. The general order of potency was found to be CF₃ > I > Br > Cl > F > CH₃ > H. nih.gov This indicates that electron-withdrawing and larger halogen groups enhance inhibitory activity against MAO. nih.gov

In a different context, for marine fungal phthalide derivatives acting as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists, the presence of a hydroxyl (-OH) group on the benzene (B151609) ring was found to have a positive effect on bioactivity. researchgate.net Conversely, the presence of a double side chain at the C-3 position of the phthalide ring led to lower binding and activation properties compared to compounds with a single chain. researchgate.net

For a series of novel synthetic phthalide derivatives with anti-inflammatory activity, specific substitutions were key to potency. The compound 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one was identified as the most active, highlighting the importance of the dimethoxy substitution on the phthalide ring and the fluorobenzyl ether group on the C-3 side chain. nih.gov

The C-3 position of the phthalide ring is a common stereocenter in many biologically active natural products. nih.gov The specific stereochemistry (chirality) at this position can be critical for biological function, as different enantiomers may interact differently with chiral biological targets like enzymes and receptors.

The development of synthetic methods to produce chiral 3-substituted phthalides with high enantioselectivity is an area of significant research. For example, asymmetric arylation–lactonization sequences have been developed to yield specific chiral phthalides, underscoring the scientific recognition of stereochemistry's importance to the activity of these compounds. nih.gov While specific SAR data on the stereochemistry of this compound is not detailed, the principles of stereoselectivity are broadly applicable. For instance, in studies of other enzyme inhibitors, the spatial configuration of a molecule was shown to be determinant for its inhibitory action, with one stereoisomer being significantly more potent than others. nih.gov This general principle strongly suggests that the stereochemistry of 3-substituted phthalides, including this compound, would have a significant effect on their biological activity.

Pharmacological Mechanism Elucidation

Investigating the pharmacological mechanisms of phthalide derivatives involves identifying their specific molecular targets and understanding how they modulate intracellular signaling pathways to exert their biological effects.

Research has identified several distinct molecular targets for various phthalide derivatives, indicating the scaffold's versatility in interacting with different biological systems.

Identified Molecular Targets of Phthalide Derivatives
Phthalide Derivative TypeMolecular TargetReference
C6-substituted phthalide analoguesMonoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) nih.gov
Dimeric phthalides from Angelica sinensisCyclooxygenase-2 (COX-2) nih.gov
Marine fungal phthalide derivativesPeroxisome proliferator-activated receptor gamma (PPAR-γ) researchgate.net

Additionally, studies on the structurally related phthalimide (B116566) class of compounds have identified the TGF-β type I receptor kinase (ALK5) as a potential molecular target for anticancer activity, further expanding the range of targets associated with this general structural class. mdpi.comresearchgate.net

Phthalide derivatives have been shown to modulate complex intracellular signaling pathways, which explains their observed pharmacological effects.

One study on a novel anti-inflammatory phthalide derivative demonstrated that its mechanism involves the dual modulation of key signaling cascades. The compound was found to activate the Nrf2/HO-1 signaling pathway while simultaneously blocking the NF-κB/MAPK signaling pathway . nih.gov The activation of the Nrf2 pathway is a known cellular stress response that leads to antioxidant effects, while the inhibition of NF-κB and MAPK pathways is a well-established mechanism for reducing inflammation.

Furthermore, structurally related compounds have been shown to influence other critical pathways. Phthalates, for example, have been observed to stimulate the P13K/AKT/mTOR signaling pathway , which is involved in cell proliferation and survival. nih.gov In other studies, phthalimide derivatives were designed to act as disruptors of the TGF-β signaling pathway , which plays a complex role in cancer progression. mdpi.comresearchgate.net These findings, while not on this compound itself, illustrate the potential for the broader class of phthalide and related compounds to interact with and modulate essential cellular signaling networks.

Receptor Binding Studies

Comprehensive searches of scientific literature and databases did not yield specific receptor binding studies for this compound. Research detailing the affinity of this compound for specific biological receptors, including data on binding constants (Kᵢ), inhibition constants (IC₅₀), or the identification of primary molecular targets through radioligand binding assays, is not publicly available. Consequently, the receptor binding profile of this compound remains uncharacterized.

To illustrate the kind of data that would be presented had it been available, the following table is a template.

Table 1: Hypothetical Receptor Binding Affinity of this compound for Various Receptors This table is for illustrative purposes only. The data presented below is not factual.

Receptor/Target Ligand Kᵢ (nM) IC₅₀ (nM) Species Assay Type
GABAᴀ Receptor [³H]Muscimol 150 250 Rat Radioligand Binding
5-HT₂ₐ Receptor [³H]Ketanserin >1000 >1000 Human Radioligand Binding
CB₁ Receptor [³H]CP55940 800 1200 Mouse Radioligand Binding

In Vitro vs. In Vivo Correlation in Pharmacological Studies

An essential aspect of drug development is establishing a correlation between in vitro activity and in vivo efficacy. This involves comparing data from cell-based assays or isolated tissue experiments with results from animal models or human studies to determine if the in vitro findings are predictive of the in vivo effects.

A thorough review of existing scientific literature reveals a lack of studies that specifically investigate the in vitro versus in vivo correlation of the pharmacological activities of this compound. There are no published reports that compare in vitro potency (e.g., EC₅₀ in a cell-based assay) with in vivo efficacy (e.g., effective dose in an animal model) for any of its potential biological effects. Such correlational studies are crucial for validating in vitro screening models and for predicting the therapeutic potential of a compound.

The absence of this data means that it is not possible to construct a predictive mathematical model or even a qualitative comparison of the in vitro and in vivo pharmacology of this compound.

To demonstrate how such a correlation would be presented, a template for a data table is provided below.

Table 2: Hypothetical In Vitro vs. In Vivo Correlation for a Pharmacological Effect of this compound This table is for illustrative purposes only. The data presented below is not factual.

Pharmacological Effect In Vitro Model In Vitro Endpoint (EC₅₀/IC₅₀, µM) In Vivo Model In Vivo Endpoint (ED₅₀, mg/kg) Correlation (R²)
Anti-inflammatory LPS-stimulated RAW 264.7 cells IC₅₀ for NO production: 25 Carrageenan-induced paw edema in rats ED₅₀ for edema reduction: 50 0.85

Isolation and Characterization of 3 Methoxyphthalide from Natural Sources

Natural Occurrence in Plants (e.g., Apiaceae family) and Fungi

Phthalides are recognized as a significant class of secondary metabolites, particularly within the plant kingdom and among various fungal species. nih.gov Their structural backbone is 1(3H)-isobenzofuranone. nih.gov

Plants (Apiaceae Family): The Apiaceae (or Umbelliferae) family is a well-known source of naturally occurring phthalides. nih.govrsc.orglth.se These compounds are key contributors to the characteristic aroma and flavor of many plants in this family. aromatiques.com

Celery (Apium graveolens) : Celery is a primary source of various phthalides, which are responsible for its distinct scent. pan.olsztyn.plnih.gov While 3-n-butylphthalide is a major component, the presence of related methoxylated derivatives is also noted. pan.olsztyn.plnih.gov

Lovage (Levisticum officinale) : Known as mountain celery or smellage, lovage has a powerful celery-like aroma due to its high concentration of phthalides. aromatiques.comedibleacres.org The roots, in particular, are a rich source of these compounds. mdpi.com

Angelica Species (Angelica sinensis, Angelica acutiloba) : Various species of the Angelica genus are known to produce a diverse array of phthalides. nih.govrsc.orgacs.org Research has led to the isolation of numerous phthalide (B148349) derivatives from these plants. acs.org

Ligusticum Species (Ligusticum porteri, Ligusticum chuanxiong) : This genus is another significant source within the Apiaceae family, from which dozens of different phthalides have been isolated. nih.govrsc.org

Fungi: Fungi, especially endophytic and marine-derived species, are increasingly being identified as prolific producers of novel phthalide derivatives. mdpi.comfrontiersin.org

Pleurotus ostreatus : The edible oyster mushroom has been found to produce phthalide derivatives, including 4,6-dimethoxyphthalide and 5,7-dimethoxyphthalide. jst.go.jp

Penicillium chrysogenum : A marine-derived strain of this fungus was found to produce two new phthalides. frontiersin.org

Rhytidhysteron sp. : An endophytic fungus from which new phthalide derivatives, rhytidhylides A and B, were isolated. mdpi.com

Aspergillus candidus : This fungal species has been used in biotransformation processes to produce phthalide derivatives. nih.govresearchgate.net

Source OrganismFamily/GenusKnown Phthalide DerivativesReference
Celery (Apium graveolens)Apiaceae3-n-butylphthalide, Sedanenolide, Sedanolide pan.olsztyn.pl
Lovage (Levisticum officinale)ApiaceaeGeneral phthalides contributing to aroma aromatiques.commdpi.com
Angelica sinensisApiaceaeAngesinenolides A and B (new phthalide derivatives) acs.org
Pleurotus ostreatusPleurotus4,6-dimethoxyphthalide, 5,7-dimethoxyphthalide jst.go.jp
Penicillium chrysogenum (marine-derived)PenicilliumTwo new unnamed phthalides frontiersin.org
Rhytidhysteron sp. (endophytic)RhytidhysteronRhytidhylides A and B mdpi.com

Extraction and Isolation Techniques

The process of obtaining pure 3-Methoxyphthalide from natural sources is a multi-step procedure involving initial extraction followed by purification. nih.gov The choice of method depends on the source material and the chemical properties of the target compound. oleumdietetica.es

Solvent extraction is the foundational step for isolating phytochemicals from plant or fungal biomass. threecosmetics.com The process leverages the differing solubilities of various compounds in solvents of different polarities. mdpi.com

A common strategy is successive solvent extraction , where the raw material is treated with a series of solvents in order of increasing polarity. mdpi.comresearchgate.net This approach fractionates the extract into groups of compounds with similar polarity, simplifying subsequent purification. researchgate.net

Non-polar solvents (e.g., hexane, petroleum ether) are used first to extract highly non-polar compounds like fats, waxes, and certain pigments. researchgate.netgoogle.com In the context of lovage roots, an n-hexane extract was found to be particularly rich in phthalides. mdpi.com

Medium-polarity solvents (e.g., ethyl acetate (B1210297), chloroform, acetone) are then used to extract a wide range of compounds, including many phthalides. researchgate.netprepchem.comnih.gov

Polar solvents (e.g., methanol (B129727), ethanol, water) are used last to extract the most polar molecules. researchgate.netnih.gov Methanol is often effective for extracting phenolic compounds. nih.gov

The choice of extraction technique, such as maceration (soaking at room temperature), Soxhlet extraction (continuous extraction with a hot solvent), or more modern methods like ultrasound-assisted extraction, can also influence the efficiency and composition of the resulting crude extract. oleumdietetica.esnih.govmdpi.com

SolventPolarityTypical Compounds ExtractedReference
Hexane / Petroleum EtherNon-polarFats, waxes, oils, some volatile compounds mdpi.comresearchgate.net
Ethyl AcetateMedium-polarPhthalides, flavonoids, other phenolics researchgate.netprepchem.com
AcetoneMedium-polarPhenolics, flavonoids researchgate.netnih.gov
Ethanol / MethanolPolarGlycosides, highly polar flavonoids, some alkaloids nih.govresearchgate.net
WaterHighly PolarSugars, amino acids, water-soluble pigments mdpi.com

Following solvent extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for isolating and purifying specific molecules like this compound from this mixture. nih.govatdbio.com Chromatography separates components based on their differential distribution between a stationary phase and a mobile phase. atdbio.com

Column Chromatography (CC) : This is a fundamental purification technique where the crude extract is passed through a column packed with a stationary phase, most commonly silica (B1680970) gel. nih.govprepchem.com A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds. By gradually increasing the polarity of the mobile phase (e.g., from a hexane/ethyl acetate mixture to pure ethyl acetate), compounds are separated based on their affinity for the stationary phase. prepchem.com This method was used to purify 7-hydroxy-3-methoxy-phthalide from a crude reaction product. prepchem.com

Thin-Layer Chromatography (TLC) : TLC is primarily used for monitoring the progress of a reaction or the separation achieved by column chromatography. nih.gov It operates on the same principle as column chromatography but on a smaller scale, using a thin layer of adsorbent on a plate.

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution technique used for the final purification and quantification of compounds. nih.govatdbio.com It uses high pressure to pass the solvent through a column with smaller particle sizes, achieving much greater separation efficiency than standard column chromatography. atdbio.com Reversed-phase HPLC, where the stationary phase is non-polar, is particularly effective for purifying many organic compounds. atdbio.com

Identification of New Natural Phthalide Derivatives

Research into natural products continues to uncover novel chemical structures. The phthalide family is an active area of discovery, with new derivatives regularly being isolated and characterized, particularly from fungal sources. mdpi.comfrontiersin.org The identification process relies heavily on modern spectroscopic techniques.

Recent Discoveries:

From the endophytic fungus Rhytidhysteron sp. , two new phthalide derivatives named rhytidhylides A and B were isolated. Their structures were determined using extensive analysis of NMR (Nuclear Magnetic Resonance) and HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) data. mdpi.com

A marine-algal-derived endophytic fungus, Penicillium chrysogenum , yielded two new phthalides alongside other metabolites. Their structures were established through detailed interpretation of 1D/2D NMR and ESI-MS (Electrospray Ionization Mass Spectrometry) data. frontiersin.org

From the roots of Angelica sinensis , two novel phthalide derivatives, angesinenolides A and B , were identified. Their complex structures, including a trimer and a dimer with a unique peroxy bridge, were elucidated using HRMS, NMR, and single-crystal X-ray diffraction analysis. acs.org

The edible mushroom Pleurotus ostreatus was found to produce 4,6-dimethoxyphthalide and 5,7-dimethoxyphthalide , identified through bioassay-guided isolation. jst.go.jp

The discovery of these new compounds highlights the structural diversity within the phthalide class and underscores the importance of exploring unique ecological niches, like marine and endophytic fungi, for novel natural products. mdpi.comfrontiersin.org

Biosynthetic Pathways and Precursors in Natural Systems

The biosynthesis of phthalides, as aromatic compounds, is linked to primary metabolic pathways that produce aromatic amino acids. frontiersin.org While the specific terminal steps leading to this compound are not extensively detailed, the foundational pathways provide the necessary chemical precursors.

Phytohormones and other secondary metabolites in plants often originate from three main precursor pools: amino acids, isoprenoids, and lipids. encyclopedia.pub Aromatic compounds, including phthalides, are generally derived from the Shikimate Pathway . frontiersin.org

The Shikimate Pathway: This pathway is central to the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants, bacteria, and fungi, but not in animals. frontiersin.org

Starting Materials : The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP), a glycolytic intermediate, and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. frontiersin.orgresearchgate.net

Chorismate Formation : A series of seven enzymatic steps converts these precursors into chorismate , which is a critical branch-point intermediate. frontiersin.org

Aromatic Amino Acid Synthesis : From chorismate, divergent pathways lead to phenylalanine, tyrosine, and tryptophan. frontiersin.org

It is hypothesized that precursors for phthalide biosynthesis are derived from intermediates within or downstream of the shikimate pathway. The benzene (B151609) ring of the phthalide structure likely originates from an aromatic precursor like phenylalanine or one of its derivatives. Subsequent enzymatic modifications, including cyclization to form the γ-lactone ring, hydroxylation, and methoxylation (addition of a methoxy (B1213986) group), would lead to the final structure of compounds like this compound. The enzymes responsible for these later steps, such as cytochrome P450 monooxygenases and methyltransferases, are common in secondary metabolite biosynthesis. researchgate.net

Computational Chemistry and in Silico Studies of 3 Methoxyphthalide

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the binding mode of a ligand in the active site of a protein and for estimating the strength of the interaction, often expressed as a binding affinity or docking score.

While specific molecular docking studies exclusively on 3-Methoxyphthalide are not extensively documented in publicly available literature, research on structurally related phthalide (B148349) derivatives provides significant insights into their potential protein targets and binding interactions. For instance, a notable study investigated a series of phthalide derivatives as potential inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a crucial enzyme in the life cycle of the malaria parasite. nih.gov Dihydrofolate reductase (DHFR) is an essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of nucleic acids and amino acids. wikipedia.orgnih.gov Inhibition of this enzyme disrupts DNA synthesis, leading to cell death, making it a validated target for antimicrobial and anticancer therapies. nih.gov

In the aforementioned study, several phthalide derivatives were docked into the active site of both wild-type and mutant PfDHFR. The results revealed that these compounds could establish key interactions with amino acid residues in the enzyme's active site, with some derivatives showing higher binding affinities than the reference compounds. nih.gov

Another relevant investigation focused on dl-3-n-butylphthalide (NBP), a close analog of this compound. Molecular docking was employed to explore its interaction with AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. The computational analysis predicted a favorable binding of NBP to the phosphorylated form of AMPK (pAMPK), with a binding affinity of -5.7 kcal/mol, suggesting a direct interaction. nih.govfrontiersin.org Similarly, docking studies of NBP with other protein targets, such as heme oxygenase 1 (HMOX1) and B-cell lymphoma 2 (BCL2), have shown strong binding affinities, with docking energies of -6.105 kcal/mol and -6.152 kcal/mol, respectively. nih.gov These studies highlight the utility of molecular docking in identifying potential protein targets for phthalide compounds and in elucidating the specific interactions that govern their biological activity.

Furthermore, computational studies on the related phthalimide (B116566) scaffold have demonstrated its versatility in targeting a range of proteins. For example, phthalimide derivatives have been docked against the TGF-β protein, human neutrophil elastase, and the cytochrome bc1 complex, revealing their potential as inhibitors of these targets. mdpi.commdpi.comacs.org These findings underscore the broad applicability of the phthalide and related scaffolds in drug design and the power of molecular docking to guide these efforts.

Table 1: Examples of Molecular Docking Studies on Phthalide Derivatives

Compound/DerivativeProtein TargetDocking Score/Binding AffinityKey FindingsReference
Phthalide DerivativesPlasmodium falciparum Dihydrofolate Reductase (PfDHFR)High affinity scoresProposed as potential hits against PfDHFR activity. nih.gov
dl-3-n-butylphthalide (NBP)AMP-activated protein kinase (AMPK)-5.7 kcal/molFavorable binding suggests direct interaction with pAMPK. nih.govfrontiersin.org
dl-3-n-butylphthalide (NBP)Heme Oxygenase 1 (HMOX1)-6.105 kcal/molStrong binding affinity indicates potential interaction. nih.gov
dl-3-n-butylphthalide (NBP)B-cell lymphoma 2 (BCL2)-6.152 kcal/molStrong binding affinity suggests a role in apoptosis regulation. nih.gov
Phthalimide DerivativesTGF-β Protein (ALK5)Up to -12.28 kcal/molIdentified as potential inhibitors of the TGF-β pathway. mdpi.com
Phthalimide-Thiazole DerivativesHuman Neutrophil Elastase (HNE)IC₅₀ values of 12.98–16.62 µMShowed high inhibitory activity. mdpi.com
4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dioneP. falciparum Cytochrome bc₁ complex-Inhibited the enzyme, with docking suggesting binding to the Qo site. acs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of ligand-protein interactions, offering insights into the stability of the complex, the conformational changes that may occur upon binding, and the role of solvent molecules. dntb.gov.uaacs.org These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of particles vary over time. nih.gov

In the context of this compound and its analogs, MD simulations are instrumental in validating the binding poses predicted by molecular docking and in assessing the stability of the ligand-protein complex. A study on phthalide derivatives as PfDHFR inhibitors employed MD simulations to evaluate the stability of the docked complexes. nih.gov The simulations, often run for nanoseconds, revealed that the most promising phthalide derivatives formed stable complexes with the enzyme, reinforcing their potential as effective inhibitors. nih.govresearchgate.net Key metrics analyzed in such simulations include the root-mean-square deviation (RMSD) of the protein and ligand atoms, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF), which highlights the flexibility of different regions of the protein. bvsalud.orgljmu.ac.uk Stable RMSD values over the simulation time suggest that the ligand remains securely bound in the active site. ljmu.ac.uk

MD simulations can also elucidate the detailed interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex. benthamdirect.com For example, simulations of phthalide derivatives in the PfDHFR active site would track the persistence of hydrogen bonds with key residues like Asp54, which is crucial for inhibitor binding in this enzyme family. The stability of these interactions over the simulation provides strong evidence for the proposed binding mode.

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations

ParameterDescriptionSignificance
Root-Mean-Square Deviation (RMSD)Measures the average distance between the atoms of the simulated structure and a reference structure over time.Indicates the stability and convergence of the simulation. Low and stable RMSD values for the protein-ligand complex suggest a stable binding mode. bvsalud.org
Root-Mean-Square Fluctuation (RMSF)Measures the fluctuation of each atom or residue around its average position during the simulation.Identifies flexible and rigid regions of the protein. High RMSF values in loops may be normal, while high fluctuations in the ligand or binding site residues could indicate instability.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein over time.Determines the persistence of key hydrogen bond interactions, which are crucial for binding affinity and specificity.
Radius of Gyration (Rg)Measures the compactness of the protein structure during the simulation.Changes in Rg can indicate conformational changes, such as protein unfolding or domain movements.
Solvent Accessible Surface Area (SASA)Calculates the surface area of the protein or ligand that is accessible to the solvent.Changes in SASA can provide insights into conformational changes and the burial of the ligand in the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By identifying the physicochemical properties or structural features (known as descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules. osti.gov

QSAR studies on phthalide derivatives have provided valuable insights into their structure-activity relationships for various biological targets. These studies typically involve a series of steps: data set selection, calculation of molecular descriptors, model development using statistical methods like multiple linear regression (MLR) or machine learning algorithms, and rigorous model validation. pensoft.net

Molecular descriptors used in QSAR models can be categorized into several types, including:

1D descriptors: Based on the chemical formula (e.g., molecular weight, atom counts).

2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices).

3D descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape, volume, surface area).

A study on the structure-activity relationship of phthalide derivatives highlighted the influence of different substituents on their fungistatic activity. researchgate.net While not a formal QSAR model, this type of analysis lays the groundwork for such studies by identifying key structural modifications that impact biological response. For example, the nature and position of substituents on the phthalide ring can significantly affect properties like lipophilicity and electronic distribution, which in turn influence how the molecule interacts with its biological target.

Although a specific QSAR model for this compound is not prominently featured in the literature, the principles of QSAR can be readily applied to a series of its analogs. By synthesizing and testing a library of this compound derivatives with varying substituents, a QSAR model could be developed to identify the key features that enhance a desired biological activity, such as enzyme inhibition or receptor binding. This model would be a powerful tool for the rational design of next-generation phthalide-based therapeutic agents.

Table 3: Common Molecular Descriptors Used in QSAR Studies

Descriptor TypeExamplesInformation Provided
Constitutional (1D)Molecular Weight, Number of Atoms, Number of RingsBasic information about the composition and size of the molecule.
Topological (2D)Wiener Index, Kier & Hall Connectivity IndicesDescribes the atomic connectivity and branching of the molecule.
Geometrical (3D)Molecular Surface Area, Molecular Volume, Radius of GyrationRelates to the size and shape of the molecule in 3D space.
ElectronicDipole Moment, Partial Charges, HOMO/LUMO EnergiesDescribes the electronic properties and reactivity of the molecule.
PhysicochemicalLogP (Lipophilicity), Polar Surface Area (PSA), pKaRelates to the molecule's solubility, permeability, and ionization state.

De Novo Design of this compound Analogues

De novo drug design is a computational strategy for generating novel molecular structures with a desired biological activity. plos.org Unlike virtual screening, which searches existing compound libraries, de novo design algorithms build molecules from scratch, either by assembling small molecular fragments or by growing a molecule within the constraints of a target's binding site. osti.gov This approach has the potential to explore a much larger chemical space and to identify truly novel chemotypes. ontosight.ai

The phthalide scaffold, including that of this compound, represents a promising starting point for de novo design. Its relatively simple and synthetically accessible structure can be elaborated upon to create a diverse library of analogues. Computational methods can be employed to "decorate" the phthalide core with different functional groups, aiming to optimize interactions with a specific protein target. ontosight.ai

There are two main approaches to de novo design:

Ligand-based design: This method uses a set of known active molecules to generate a pharmacophore model, which defines the essential structural features and their spatial arrangement required for activity. The algorithm then generates new molecules that match this pharmacophore.

Structure-based design: When the 3D structure of the target protein is known, algorithms can build molecules directly within the binding site, ensuring shape and chemical complementarity. osti.gov

For this compound, a structure-based de novo design approach could be particularly powerful if a high-resolution crystal structure of a relevant protein target is available. For instance, using the binding site of PfDHFR as a template, a de novo design program could generate novel phthalide derivatives with optimized interactions with key residues, potentially leading to inhibitors with higher potency and selectivity. nih.gov

While specific examples of de novo design of this compound analogues are scarce in the literature, the principles have been successfully applied to related scaffolds like phthalimide. These studies demonstrate the feasibility of using computational tools to design novel, synthetically accessible molecules with desired biological profiles, starting from a privileged core structure. mdpi.com

Table 4: Methodologies in De Novo Drug Design

MethodologyDescriptionKey Features
Ligand-Based
Pharmacophore ModelingCreates a model of essential structural features from known active ligands.Does not require a protein structure; useful when multiple active compounds are known.
Structure-Based
Fragment-Based AssemblyConnects small molecular fragments that are known to bind to different parts of the active site.Can generate diverse and complex molecules; requires knowledge of fragment binding.
Structure GrowingStarts with a seed fragment in the active site and iteratively adds atoms or functional groups.Ensures that the designed molecule fits the binding pocket; can be computationally intensive.

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic and safety profile. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical determinants of a drug's efficacy and safety in vivo. nih.gov Computational models that can predict these properties early in the drug discovery process are invaluable for prioritizing compounds and reducing the risk of late-stage failures.

For this compound and its derivatives, in silico ADMET prediction can provide crucial information about their drug-likeness. Various computational tools and web servers, such as SwissADME, admetSAR, and QikProp, are available to predict a wide range of ADMET parameters based on a molecule's structure. mdpi.comfrontiersin.orgscielo.br

Key ADMET properties that can be predicted computationally include:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor status predict how well a compound will be absorbed from the gastrointestinal tract. scielo.br

Distribution: Properties such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration determine where the compound will distribute in the body.

Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4) helps to anticipate potential drug-drug interactions.

Excretion: While less commonly predicted, some models can estimate renal clearance.

Toxicity: Predictions for mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition) are crucial for assessing the safety profile. scielo.br

Studies on phthalide derivatives have incorporated in silico ADMET profiling. For example, in the investigation of phthalides as PfDHFR inhibitors, the ADMET properties of the lead compounds were calculated and found to be within acceptable ranges for drug candidates. nih.gov Similarly, the pharmacokinetic properties of 3-n-butylphthalide and its metabolites have been evaluated using tools like SwissADME, providing insights into their lipophilicity, solubility, and potential for oral bioavailability. mdpi.com These studies demonstrate that the phthalide scaffold is compatible with favorable ADMET properties.

By subjecting this compound to a comprehensive in silico ADMET analysis, researchers can quickly assess its potential as a drug-like molecule and identify any potential liabilities that may need to be addressed through chemical modification. This predictive approach allows for the early-stage optimization of pharmacokinetic properties alongside biological activity, increasing the likelihood of developing a successful therapeutic agent.

Table 5: Selected In Silico Predicted ADMET Properties for Phthalide Derivatives

PropertyPredicted Value/OutcomeImplicationReference
3-n-butylphthalide Metabolites mdpi.com
LogP (Lipophilicity)Within optimal range (1-3)Sufficient permeability and solubility. mdpi.com
Phthalide Derivatives (as PfDHFR inhibitors) nih.gov
Human Intestinal AbsorptionGoodLikely to be well-absorbed orally. nih.gov
BBB PenetrationVariableSome may cross the blood-brain barrier. nih.gov
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions via this pathway. nih.gov
Ames ToxicityNon-toxicUnlikely to be mutagenic. nih.gov
Phthalazine Derivatives (related scaffold) rsc.org
ADMET ProfileGood in silico profileFavorable drug-like properties compared to a reference drug. rsc.org

Future Directions and Research Perspectives

Development of Novel 3-Methoxyphthalide-Based Therapeutics

The 3-substituted phthalide (B148349) framework is a recognized pharmacophore, indicating its importance in the design of biologically active molecules. rsc.org The core structure of this compound serves as a valuable scaffold for the development of new therapeutic agents. Research efforts are focused on synthesizing derivatives with modified functional groups to enhance efficacy, selectivity, and pharmacokinetic properties.

One example of a related derivative is (R)-3-Ethyl-7-hydroxy-6-methoxyphthalide, which has been investigated for its potential biological activities. ontosight.ai The synthesis of such derivatives often involves creating a library of compounds by modifying the substituents on the phthalide ring. For instance, the development of a targeted polymeric nanoparticle containing the chemotherapeutic docetaxel (B913) for solid tumors emerged from a combinatorial library of over 100 formulations with varied properties like targeting ligand density and drug release characteristics. nih.gov This approach allows for the systematic exploration of structure-activity relationships, aiming to identify candidates with optimal therapeutic profiles. The synthesis of chiral 3-substituted phthalides is also a key area, as stereochemistry often plays a critical role in pharmacological activity. rsc.org

Exploration of New Biological Activities and Therapeutic Applications

Phthalide derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. ontosight.ai Future research will continue to explore these and other potential therapeutic applications for this compound and its analogs.

A key area of investigation is antifungal activity. For example, 3-butyl-3-methoxyphthalide has been evaluated for its inhibitory properties against clinical strains of Candida albicans. mdpi.com While this specific derivative showed weaker activity compared to its parent compounds, 3-n-butylidenephthalide and 3-n-butylphthalide, such studies are crucial for understanding how structural modifications, like the addition of a methoxy (B1213986) group at the C-3 position, influence biological function. mdpi.comresearchgate.net Another derivative, 7-methoxyphthalide-3-acetic acid, has been isolated from the endophytic fungus Alternaria sp., highlighting natural sources for novel phthalide structures. nih.gov

Detailed research findings on the biological activities of various methoxyphthalide derivatives are summarized below.

Compound NameBiological Activity InvestigatedSource/OrganismKey Finding
3-butyl-3-methoxyphthalideAntifungalSynthetic derivativeExhibited weaker activity against Candida albicans compared to its structural precursors. mdpi.comresearchgate.net
(R)-3-Ethyl-7-hydroxy-6-methoxyphthalideGeneral Pharmacological PropertiesSynthetic derivativeStudied for potential biological activities as part of the phthalide class of compounds. ontosight.ai
7-methoxyphthalide-3-acetic acidNot specifiedEndophytic fungus Alternaria sp.A new natural phthalide derivative isolated from a fungus associated with the Ziziphus jujuba plant. nih.gov
chlorophenyl 3-methoxy phthalidePlant Growth RegulationSynthetic compoundFound to modify the growth of lettuce seedlings, reducing radicle and hypocotyl growth. nasa.gov

This ongoing exploration is essential for uncovering the full therapeutic potential of the this compound chemical class and identifying new leads for drug development.

Advanced Synthetic Methodologies for Sustainable Production

The production of pharmaceuticals is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by minimizing waste, using safer solvents, and improving energy efficiency. jocpr.com Future research on this compound synthesis will focus on developing advanced, sustainable methodologies.

Current synthetic strategies for 3-substituted phthalides include asymmetric hydrogenation, which can produce specific chiral versions of these compounds with high enantiomeric excess. rsc.org To improve sustainability, researchers are exploring several innovative approaches:

Biocatalysis: Utilizing enzymes or whole-cell microorganisms to catalyze reactions offers high specificity under mild conditions. jocpr.com For example, the fungus Aspergillus candidus AM 386 has been used as a biocatalyst for the transformation of 3-n-butylidenephthalide, which led to the synthesis of 3-butyl-3-methoxyphthalide. mdpi.comresearchgate.net

Greener Solvents: Traditional organic solvents are often hazardous and difficult to dispose of. jocpr.com Research into alternatives like anisole (B1667542) and glycerol (B35011) for the synthesis of related macrocyclic compounds (metallophthalocyanines) has shown promise, offering more environmentally benign reaction media. mdpi.com Supercritical CO2 and bio-based solvents are also being adopted in pharmaceutical production. jocpr.com

Sustainable Catalysts: There is a push to replace rare and expensive metal catalysts like palladium with abundant and less toxic metals such as iron and sodium. unibe.ch The development of cross-coupling reactions using an iron catalyst and a sodium organometallic reagent represents a significant step towards more sustainable chemical synthesis. unibe.ch

These advanced methodologies are crucial for making the production of this compound and its derivatives more cost-effective and environmentally friendly. mdpi.comsynthiaonline.com

Integration of Omics Technologies in Pharmacological Research

Modern drug discovery increasingly relies on "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—to understand complex biological systems. uninet.edunih.gov The integration of these high-throughput methods is set to revolutionize the pharmacological study of natural products like this compound.

Multi-omics approaches can provide a holistic view of a drug's mechanism of action and its effects on cellular pathways. nih.gov For this compound research, these technologies can be applied in several ways:

Biosynthetic Pathway Elucidation: By analyzing the transcriptome (the set of all RNA molecules) and metabolome (the complete set of small-molecule metabolites) of a plant or fungus that produces phthalides, researchers can identify the specific genes and enzymes involved in the compound's synthesis. frontiersin.orgvt.edu

Target Identification: Integrated multi-omics techniques are powerful tools for identifying the molecular targets of a drug. nih.gov By observing changes in gene expression, protein levels, and metabolite concentrations in cells treated with this compound, scientists can pinpoint the biological pathways it modulates. uninet.edu

Biomarker Development: Omics data can help identify biomarkers for diagnosis, prognosis, and predicting treatment response, which is essential for developing personalized medicine. uninet.edu

The use of omics generates vast amounts of data, requiring sophisticated bioinformatic tools for analysis and interpretation. uninet.edumdpi.com Despite these challenges, the integration of omics is crucial for moving beyond single-level analysis and gaining a deeper, more interconnected understanding of the pharmacology of this compound. nih.gov

Clinical Translation and Preclinical Development

The journey of a promising compound like a this compound derivative from the laboratory to the clinic is a rigorous, multi-step process known as clinical translation. tracercro.com This pathway involves extensive preclinical development designed to evaluate the compound's potential and readiness for human trials.

The typical roadmap for preclinical development includes several key stages:

Preclinical In Vitro Evaluation: The initial step involves assessing the compound's activity and mechanism of action in cell-based assays. tracercro.com

Preclinical In Vivo Models: The compound is then tested in animal models that mimic human diseases to evaluate its efficacy and biodistribution. tracercro.combnos.org.uk Pharmacokinetic and tissue distribution studies in rodents (rats, mice) and nonhuman primates are conducted to understand how the compound is absorbed, distributed, metabolized, and excreted. nih.gov

Toxicity Studies: Comprehensive toxicology assessments are performed to identify any potential harmful effects before the compound can be administered to humans. tracercro.com

GMP Production: The compound must be manufactured under Good Manufacturing Practice (GMP) conditions to ensure its quality, purity, and consistency for clinical use. tracercro.com

To enhance the robustness of preclinical findings, there is a growing trend toward conducting multicenter studies, where experiments are replicated across multiple independent laboratories to ensure the results are reproducible and generalizable. biorxiv.org This rigorous preclinical evaluation is a prerequisite for preparing the necessary documentation to initiate first-in-human clinical trials. tracercro.combnos.org.uk

Q & A

Q. What are the recommended safety protocols for handling 3-Methoxyphthalide in laboratory settings?

  • Methodological Answer : Researchers should implement closed systems or local exhaust ventilation to minimize inhalation risks. Personal protective equipment (PPE) must include NIOSH/MSHA-certified respirators, chemically resistant gloves (e.g., nitrile), safety goggles, and protective clothing. Safety showers and eyewash stations should be accessible. Avoid skin contact and ensure proper storage in labeled, airtight containers away from ignition sources .

Q. What is the established mechanism for the hydrolysis of this compound in acidic conditions?

  • Methodological Answer : Hydrolysis in aqueous sulfuric acid (~1 M) follows a unimolecular (A1) mechanism, validated by empirical criteria:
  • A Zucker-Hammett plot of log k vs. -H₀ yields a slope of 0.96, consistent with A1 processes .
  • Activation entropy (ΔS‡) of -3.1 eu supports rate-determining cleavage after rapid protonation .
  • Deuterium isotope effect (kH2O/kD2O) of 0.51 aligns with weakly basic substrates undergoing A1 hydrolysis .

Q. What synthetic routes are commonly employed to prepare this compound for research purposes?

  • Methodological Answer : Synthesis typically involves cyclization of substituted o-formylbenzoic acid derivatives. For example, electrolysis of methyl o-formylbenzoate in the presence of alcohols (e.g., isopropyl alcohol) generates alkoxyphthalides. Reaction progress can be monitored via ESR spectroscopy to detect radical intermediates like the formylbenzoate anion .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings in the hydrolysis mechanism of this compound reported in different studies?

  • Methodological Answer : Contradictions often arise from substituent effects. While this compound itself adheres to A1 mechanisms, derivatives (e.g., 3-substituted phthalides) deviate due to steric hindrance or electronic effects. To resolve discrepancies:
  • Compare kinetic data (e.g., relative rates: H > CH₃ > C₆H₅ > t-C₃H₇) .
  • Analyze solvent isotope effects and entropy trends to distinguish between unimolecular (A1) and bimolecular (A2) pathways .
  • Use computational modeling to assess transition-state rotational restrictions in substituted analogs .

Q. What experimental strategies are effective in identifying and characterizing transient intermediates during this compound solvolysis?

  • Methodological Answer :
  • ESR Spectroscopy : Detect radical intermediates (e.g., V [R' = CH(CH₃)₂]) during electrolysis in alcohol-containing media. For example, isopropyl alcohol-exchanged anions form distinct ESR signals, while methyl esters remain inert .
  • Kinetic Trapping : Use excess alcohols to stabilize intermediates and prevent recombination.
  • Isotopic Labeling : Introduce deuterium at reactive sites to track protonation and cleavage steps .

Q. What kinetic parameters and analytical methods are critical for determining the rate-determining step in this compound reactions?

  • Methodological Answer : Key parameters include:
  • Activation Parameters : Calculate ΔS‡ and ΔH‡ via Eyring plots using rate constants at multiple temperatures .
  • Solvent Isotope Effects : Measure kH2O/kD2O to confirm protonation precedes bond cleavage .
  • Hammett Acidity Function : Correlate log k with -H₀ to validate mechanistic consistency .
  • Data Tables :
[H₂SO₄] (M)Log k-H₀
0.5-2.10.3
1.0-1.80.0
Table IV data adapted from JOC (1973) .

Guidelines for Research Design

  • Data Integrity : Retain raw kinetic data and spectroscopic traces for 5–10 years to enable reproducibility checks .
  • Ethical Compliance : Disclose conflicts of interest and avoid redundant publication of hydrolysis studies .
  • Literature Review : Prioritize peer-reviewed sources (e.g., ACS journals, TCI safety reports) over non-academic platforms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.